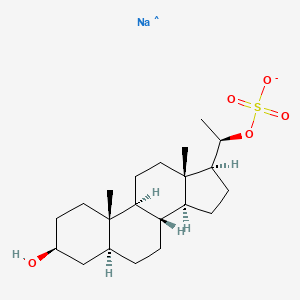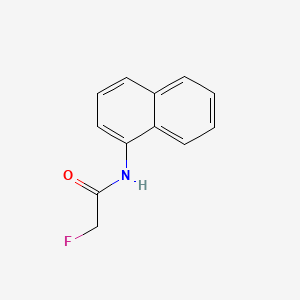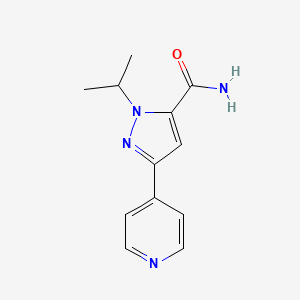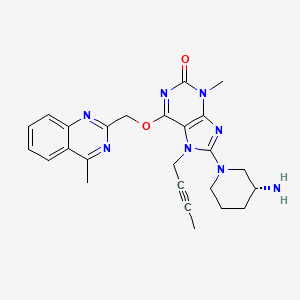
(R)-8-(3-Aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-6-((4-methylquinazolin-2-yl)methoxy)-3,7-dihydro-2H-purin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-8-(3-Aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-6-((4-methylquinazolin-2-yl)methoxy)-3,7-dihydro-2H-purin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a butynyl group, and a quinazoline moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of ®-8-(3-Aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-6-((4-methylquinazolin-2-yl)methoxy)-3,7-dihydro-2H-purin-2-one involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the piperidine ring, followed by the introduction of the butynyl group and the quinazoline moiety. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Addition: The butynyl group allows for addition reactions, such as hydrogenation, where hydrogen atoms are added across the triple bond.
Aplicaciones Científicas De Investigación
®-8-(3-Aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-6-((4-methylquinazolin-2-yl)methoxy)-3,7-dihydro-2H-purin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Industry: Used in the development of new materials and as a catalyst in industrial chemical processes.
Mecanismo De Acción
The mechanism of action of ®-8-(3-Aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-6-((4-methylquinazolin-2-yl)methoxy)-3,7-dihydro-2H-purin-2-one involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and affecting downstream signaling pathways. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
When compared to similar compounds, ®-8-(3-Aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-6-((4-methylquinazolin-2-yl)methoxy)-3,7-dihydro-2H-purin-2-one stands out due to its unique combination of functional groups. Similar compounds include:
- ®-8-(3-Aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-6-((4-methylquinazolin-2-yl)methoxy)-3,7-dihydro-2H-purin-2-one
- ®-8-(3-Aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-6-((4-methylquinazolin-2-yl)methoxy)-3,7-dihydro-2H-purin-2-one
These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C25H28N8O2 |
|---|---|
Peso molecular |
472.5 g/mol |
Nombre IUPAC |
8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-6-[(4-methylquinazolin-2-yl)methoxy]purin-2-one |
InChI |
InChI=1S/C25H28N8O2/c1-4-5-13-33-21-22(29-24(33)32-12-8-9-17(26)14-32)31(3)25(34)30-23(21)35-15-20-27-16(2)18-10-6-7-11-19(18)28-20/h6-7,10-11,17H,8-9,12-15,26H2,1-3H3/t17-/m1/s1 |
Clave InChI |
OAVQOSZLHRDRTP-QGZVFWFLSA-N |
SMILES isomérico |
CC#CCN1C2=C(N=C1N3CCC[C@H](C3)N)N(C(=O)N=C2OCC4=NC5=CC=CC=C5C(=N4)C)C |
SMILES canónico |
CC#CCN1C2=C(N=C1N3CCCC(C3)N)N(C(=O)N=C2OCC4=NC5=CC=CC=C5C(=N4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


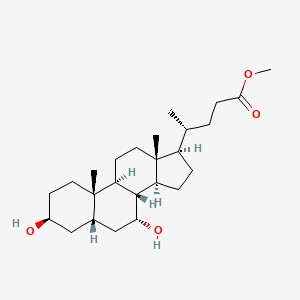
![1-Isopropyl-3-(piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13425998.png)
![1-(2-[2-Chloro-6-(4-Chlorophenoxy)Pyridin-4-Yl]-4-Methyl-1,3-Thiazol-5-Yl)Ethan-](/img/structure/B13426000.png)

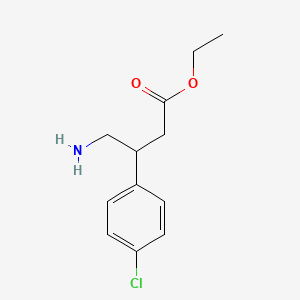
![3-(4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-amine](/img/structure/B13426016.png)
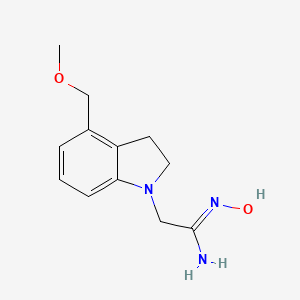
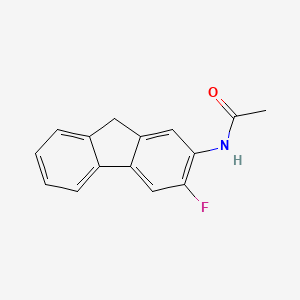
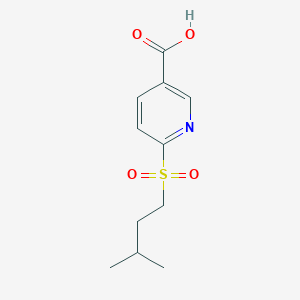
![5,5'-((4,4'-Dimethyl-[1,1'-biphenyl]-3,3'-diyl)bis(methylene))bis(2-(4-fluorophenyl)thiophene)](/img/structure/B13426037.png)
![5-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline](/img/structure/B13426038.png)
